molecular formula C21H25N3O2S2 B11433127 6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11433127
M. Wt: 415.6 g/mol
InChI Key: CIEBIONBRSEYHC-UHFFFAOYSA-N
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Description

6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a pyrrolidin-1-yl ethyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thieno[3,2-d]pyrimidin-4-one derivative with a pyrrolidin-1-yl ethyl ketone in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl ethyl group, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Materials Science: The compound’s properties can be exploited in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-one Derivatives: These compounds share the core structure but differ in the substituents attached to the thieno[3,2-d]pyrimidin-4-one ring.

    Pyrrolidin-1-yl Ethyl Derivatives: Compounds with similar pyrrolidin-1-yl ethyl groups but different core structures.

Uniqueness

6-METHYL-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science distinguish it from other similar compounds.

Properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

6-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H25N3O2S2/c1-15-13-17-19(28-15)20(26)24(12-9-16-7-3-2-4-8-16)21(22-17)27-14-18(25)23-10-5-6-11-23/h2-4,7-8,15H,5-6,9-14H2,1H3

InChI Key

CIEBIONBRSEYHC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCC3)CCC4=CC=CC=C4

Origin of Product

United States

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